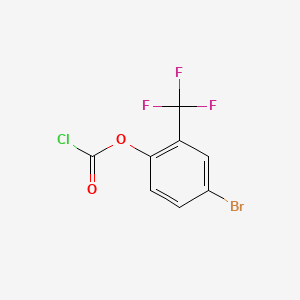
4-Bromo-2-(trifluoromethyl)phenyl chloroformate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-2-(trifluoromethyl)phenyl chloroformate is an organic compound characterized by the presence of bromine, trifluoromethyl, and chloroformate groups attached to a benzene ring. This compound is of significant interest in organic synthesis and various industrial applications due to its unique reactivity and functional properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-(trifluoromethyl)phenyl chloroformate typically involves the reaction of 4-Bromo-2-(trifluoromethyl)phenol with phosgene (COCl₂) in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the selective formation of the chloroformate ester.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters such as temperature, pressure, and the use of appropriate solvents to maximize yield and purity. Safety measures are crucial due to the use of toxic reagents like phosgene.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Bromo-2-(trifluoromethyl)phenyl chloroformate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloroformate group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of carbamates, carbonates, and thiocarbonates, respectively.
Electrophilic Aromatic Substitution: The bromine and trifluoromethyl groups on the benzene ring can participate in electrophilic aromatic substitution reactions, allowing further functionalization of the aromatic ring.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol) are commonly used. The reactions are typically carried out in the presence of a base (e.g., triethylamine) and under mild conditions.
Electrophilic Aromatic Substitution: Reagents such as nitric acid (for nitration) or sulfuric acid (for sulfonation) are used under controlled conditions to introduce additional functional groups onto the aromatic ring.
Major Products:
Carbamates: Formed from the reaction with amines.
Carbonates: Formed from the reaction with alcohols.
Thiocarbonates: Formed from the reaction with thiols.
Wissenschaftliche Forschungsanwendungen
4-Bromo-2-(trifluoromethyl)phenyl chloroformate finds applications in various fields of scientific research:
Biology: Employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and agrochemicals.
Wirkmechanismus
The mechanism of action of 4-Bromo-2-(trifluoromethyl)phenyl chloroformate primarily involves its reactivity as an electrophile. The chloroformate group is highly reactive towards nucleophiles, facilitating the formation of various derivatives. The bromine and trifluoromethyl groups on the benzene ring influence the compound’s reactivity and stability, making it a versatile reagent in organic synthesis.
Vergleich Mit ähnlichen Verbindungen
- 4-Bromo-2-(trifluoromethyl)phenyl isocyanate
- 4-Bromo-2-(trifluoromethyl)phenyl carbamate
- 4-Bromo-2-(trifluoromethyl)phenyl thiocarbamate
Comparison: Compared to its analogs, 4-Bromo-2-(trifluoromethyl)phenyl chloroformate is unique due to the presence of the chloroformate group, which imparts distinct reactivity and functional properties. The chloroformate group allows for the formation of a wide range of derivatives through nucleophilic substitution, making it a valuable reagent in organic synthesis.
Eigenschaften
Molekularformel |
C8H3BrClF3O2 |
|---|---|
Molekulargewicht |
303.46 g/mol |
IUPAC-Name |
[4-bromo-2-(trifluoromethyl)phenyl] carbonochloridate |
InChI |
InChI=1S/C8H3BrClF3O2/c9-4-1-2-6(15-7(10)14)5(3-4)8(11,12)13/h1-3H |
InChI-Schlüssel |
UXHUSQLVRQISNY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1Br)C(F)(F)F)OC(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


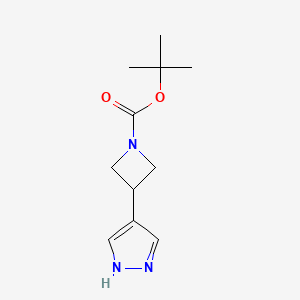
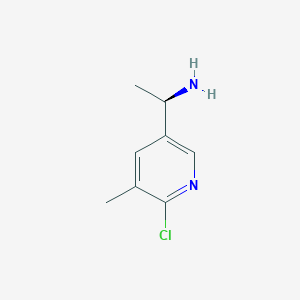

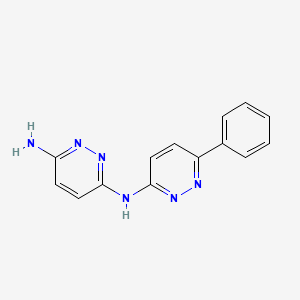
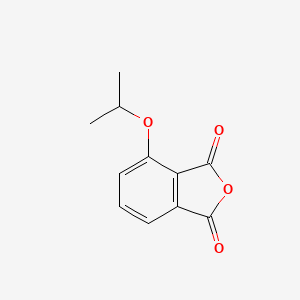
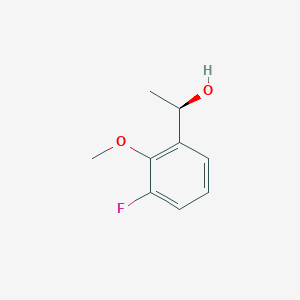

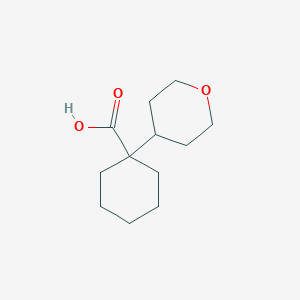
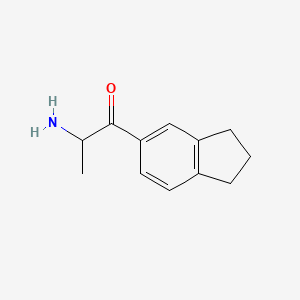
![7-bromo-2,5-dimethyl-2H,4H,5H-pyrazolo[4,3-c]pyridin-4-one](/img/structure/B13606080.png)




